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Compound of Interest

Compound Name: 5-Bromopyridazin-4-amine

Cat. No.: B1444788

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-Bromopyridazin-4-amine, a heterocyclic amine
of significant interest in medicinal chemistry. We will explore its fundamental physicochemical
properties, detailed synthetic protocols, comprehensive spectral characterization, and its
application as a key building block in the development of targeted therapeutics, with a
particular focus on selective glucocorticoid receptor agonists.

Core Molecular Attributes

5-Bromopyridazin-4-amine is a pyridazine derivative characterized by the presence of a
bromine atom and an amine group on the heterocyclic ring. These functional groups are pivotal
to its reactivity and utility as a synthetic intermediate.

Molecular Formula and Weight

The chemical identity of 5-Bromopyridazin-4-amine is defined by its molecular formula and
weight, which are fundamental for all stoichiometric calculations in synthesis and analysis.

e Molecular Formula: CaHaBrNs[1]

e Molecular Weight: 174.00 g/mol [1]

Physicochemical Properties
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The following table summarizes key physicochemical properties of 5-Bromopyridazin-4-
amine. It is important to note that some of these values are predicted and should be
considered as estimates.

Property Value Source
Boiling Point 354.9+22.0°C Predicted[2]
Density 1.844 + 0.06 g/cm?3 Predicted[2]
pKa 450+0.10 Predicted[2]
Appearance Yellow to brown solid [2]

Under inert gas (nitrogen or
Storage [2]
Argon) at 2-8 °C

Synthesis and Mechanism

The synthesis of 5-Bromopyridazin-4-amine is a critical process for its availability in research
and development. The most commonly cited method involves the bromination of a pyridazin-4-
amine precursor.

Synthetic Workflow

The synthesis of 5-Bromopyridazin-4-amine can be achieved through the electrophilic
bromination of pyridazin-4-amine. The reaction proceeds by the activation of bromine, which
then attacks the electron-rich pyridazine ring. The regioselectivity of the bromination is
influenced by the electronic properties of the heterocyclic system.
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Caption: Synthetic workflow for 5-Bromopyridazin-4-amine.

Experimental Protocol

The following protocol is a general procedure for the synthesis of 5-Bromopyridazin-4-amine
from pyridazin-4-amine[2]:

 Dissolution: Dissolve pyridazin-4-amine (1.0 equivalent) in acetic acid in a suitable reaction
vessel equipped with a stirrer, maintaining the temperature at room temperature using a
water bath.

e Bromination: Slowly add bromine (1.0 equivalent) dropwise to the solution. The reaction is
typically allowed to proceed for one hour.

o Neutralization and Extraction: After the reaction is complete, neutralize the mixture with a
10N NaOH solution. Extract the product from the aqueous layer using dichloromethane (3x).
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e Drying and Concentration: Combine the organic extracts and dry them over anhydrous
sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

« Purification: Purify the crude product by column chromatography on silica gel, using a
dichloromethane/methanol gradient. This step is crucial to separate the desired 5-bromo
isomer from other brominated byproducts.

Spectral Analysis and Characterization

Thorough spectral analysis is essential to confirm the identity and purity of the synthesized 5-
Bromopyridazin-4-amine.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the hydrogen atoms in the molecule. For 5-
Bromopyridazin-4-amine, the following peaks are characteristic[2]:

Chemical Shift () Multiplicity Assighment

8.75 ppm Singlet 1H, Pyridazine ring proton
8.55 ppm Singlet 1H, Pyridazine ring proton
6.72-6.79 ppm Multiplet 2H, Amine protons (-NH2)

Note: Spectra are typically recorded in DMSO-ds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational
frequencies for 5-Bromopyridazin-4-amine would include:
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Wavenumber (cm~?) Functional Group

3400-3300 N-H stretching (amine)

1650-1580 N-H bending (amine)

1600-1450 C=C and C=N stretching (aromatic ring)
800-600 C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of 5-
Bromopyridazin-4-amine will show a characteristic isotopic pattern for bromine (“°Br and 8!Br
in an approximate 1:1 ratio), with peaks corresponding to the molecular ion [M]* and/or the
protonated molecule [M+H]*.

Applications in Drug Discovery

5-Bromopyridazin-4-amine is a valuable building block in medicinal chemistry, particularly in
the synthesis of kinase inhibitors and other targeted therapies. Its primary reported application
is as a reactant in the preparation of glucocorticoid receptor (GR) agonists, which are under
investigation for their potential to offer anti-inflammatory and immunomodulatory effects with
fewer side effects than traditional corticosteroids.[2][3][4]

Role as a Precursor for Selective Glucocorticoid
Receptor Agonists

The glucocorticoid receptor is a nuclear receptor that mediates the effects of glucocorticoids. Its
activity can be broadly divided into two mechanisms:

e Transactivation: The GR homodimer binds to glucocorticoid response elements (GRES) in
the DNA, leading to the upregulation of gene expression. This pathway is associated with
many of the metabolic side effects of glucocorticoids.[3][4]

o Transrepression: The GR monomer interacts with and inhibits other transcription factors,
such as NF-kB and AP-1, leading to the downregulation of pro-inflammatory genes. This
pathway is believed to be responsible for the anti-inflammatory effects.[3][4]
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Selective Glucocorticoid Receptor Agonists (SEGRAS) are designed to preferentially induce
transrepression over transactivation, thereby separating the desired anti-inflammatory effects
from the unwanted metabolic side effects. 5-Bromopyridazin-4-amine provides a scaffold that
can be elaborated to create ligands that selectively modulate the conformation of the GR,
favoring the transrepression pathway.
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Caption: Mechanism of action of a SEGRA derived from 5-Bromopyridazin-4-amine.

Safety and Handling
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As with any chemical reagent, proper safety precautions must be observed when handling 5-
Bromopyridazin-4-amine.

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.

e Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated
area or a fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents.

Conclusion

5-Bromopyridazin-4-amine is a versatile and valuable building block for medicinal chemists
and drug discovery professionals. Its well-defined structure and reactive functional groups
allow for its incorporation into complex molecules with tailored biological activities. The
application of this compound in the development of selective glucocorticoid receptor agonists
highlights its potential in creating safer and more effective therapies for inflammatory and
autoimmune diseases. A thorough understanding of its synthesis, characterization, and
reactivity is paramount for its successful application in advanced research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-Bromopyridazin-4-amine: A Comprehensive Technical
Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1444788#5-bromopyridazin-4-amine-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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